molecular formula C23H25NO6 B2385804 (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 904004-82-6

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2385804
CAS No.: 904004-82-6
M. Wt: 411.454
InChI Key: TVAPYYLAYIKSAB-NDENLUEZSA-N
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Description

The compound (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including methoxy, hydroxy, and morpholinylmethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzofuran derivative with a substituted benzaldehyde under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one: is unique due to its combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-14-10-17(25)16(13-24-6-8-29-9-7-24)23-21(14)22(26)20(30-23)12-15-4-5-18(27-2)19(11-15)28-3/h4-5,10-12,25H,6-9,13H2,1-3H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAPYYLAYIKSAB-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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